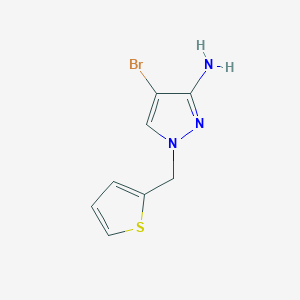
3-Bromo-4-(propan-2-yloxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(propan-2-yloxy)oxolane is a chemical compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . It is a clear, colorless liquid with a purity of at least 95% . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-4-(propan-2-yloxy)oxolane typically involves the reaction of 3-bromooxolane with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
3-Bromo-4-(propan-2-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(propan-2-yloxy)oxolane.
Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-4-(propan-2-yloxy)oxolane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, allowing the compound to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Bromo-4-(propan-2-yloxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-(methoxy)oxolane: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Chloro-4-(propan-2-yloxy)oxolane: Similar structure but with a chlorine atom instead of a bromine atom.
4-(Propan-2-yloxy)oxolane: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the propan-2-yloxy group, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H13BrO2 |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
3-bromo-4-propan-2-yloxyoxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
VDRWYWSTOCCOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1COCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


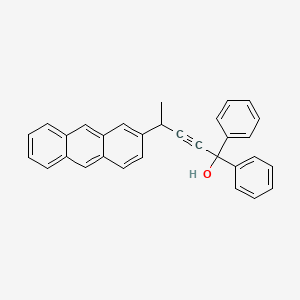
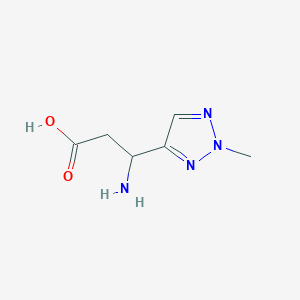
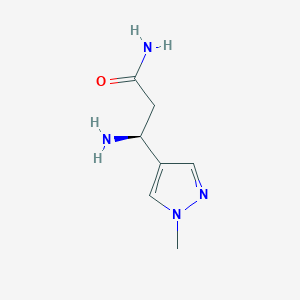

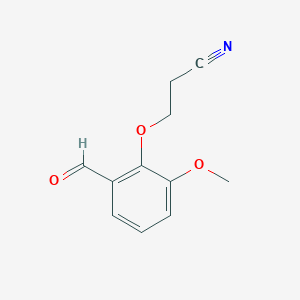

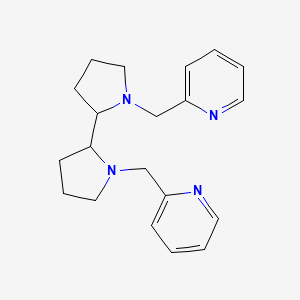
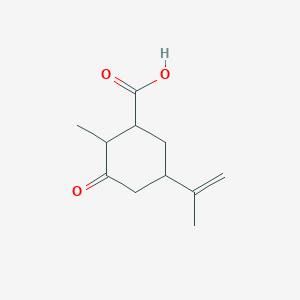

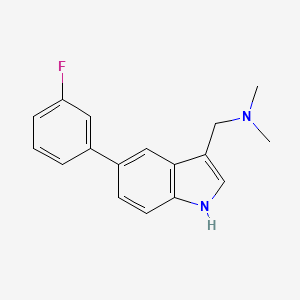

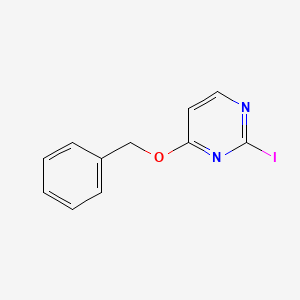
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
